molecular formula C6H3BrS B012079 2-Bromo-5-ethynylthiophene CAS No. 105995-73-1

2-Bromo-5-ethynylthiophene

Cat. No. B012079
M. Wt: 187.06 g/mol
InChI Key: UYVDCGFLVLPESJ-UHFFFAOYSA-N
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Description

2-Bromo-5-ethynylthiophene is a compound of interest in the field of organic chemistry, particularly in the synthesis of polymers and materials with specific electronic properties. Its synthesis, molecular structure, and properties are crucial for developing advanced materials in electronics and photonics.

Synthesis Analysis

The synthesis of bromo-ethynylthiophene derivatives typically involves palladium-catalyzed cross-coupling reactions. For example, palladium-catalyzed dehydrohalogenative polycondensation has been utilized to produce polythiophenes with high molecular weight and regioregularity from related bromo-thiophene compounds (Wang et al., 2010). Such methodologies could be adapted for synthesizing 2-Bromo-5-ethynylthiophene, leveraging palladium-catalyzed reactions for precise control over the polymerization process.

Molecular Structure Analysis

The molecular structure of thiophene derivatives is often elucidated through techniques like single-crystal X-ray diffraction, revealing detailed insights into their geometry and electronic structure. For instance, complexes involving ethynylthiophene ligands have shown extended conjugation and interaction with metal orbitals, demonstrating the impact of molecular structure on the electronic properties of the material (Brown-Xu et al., 2013).

Scientific Research Applications

“2-Bromo-5-ethynylthiophene” is a chemical reagent that is often used in various fields such as organic synthesis, material science, and chemical synthesis . Here are some more details about its applications:

  • Ligand : It can be used as a ligand in certain chemical reactions .
  • Additive : It can be used as an additive in various chemical processes .
  • Intermediate in Organic Synthesis : It can be used as an intermediate in organic synthesis . This means it can be used in the synthesis of more complex organic compounds.
  • Material Science : It can be used in the field of material science for the synthesis of new materials .
  • Chemical Synthesis : It can be used in chemical synthesis for creating new chemical compounds .

“2-Bromo-5-ethynylthiophene” is a chemical reagent that is often used in various fields such as organic synthesis, material science, and chemical synthesis . Here are some more details about its applications:

  • Ligand : It can be used as a ligand in certain chemical reactions .
  • Additive : It can be used as an additive in various chemical processes .
  • Intermediate in Organic Synthesis : It can be used as an intermediate in organic synthesis . This means it can be used in the synthesis of more complex organic compounds.
  • Material Science : It can be used in the field of material science for the synthesis of new materials .
  • Chemical Synthesis : It can be used in chemical synthesis for creating new chemical compounds .

Future Directions

: Ambeed, Inc. - 2-Bromo-5-ethynylthiophene

properties

IUPAC Name

2-bromo-5-ethynylthiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrS/c1-2-5-3-4-6(7)8-5/h1,3-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYVDCGFLVLPESJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC=C(S1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10479687
Record name Thiophene,2-bromo-5-ethynyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10479687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-5-ethynylthiophene

CAS RN

105995-73-1
Record name Thiophene,2-bromo-5-ethynyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10479687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
ZW Xu, L Han, C Ji, R Zhang, XJ Shen, H Yan - Dalton Transactions, 2011 - pubs.rsc.org
… half-sandwich complex (p-cymene)Ru(S2C2B10H10) (Ru16e) with 1,4-diethynylbenzene (L1), 3′,6-diethynyl-1,1′-binaphthyl-2,7′-diyl diacetate (L2), 2-bromo-5-ethynylthiophene (…
Number of citations: 17 pubs.rsc.org
GV Tormos, PN Nugara, MV Lakshmikantham… - Synthetic metals, 1993 - Elsevier
… Polymerization by self-coupling of 2-bromo-5-ethynylthiophene The polymer was obtained from 2-bromo-5-ethynylthiophene (1.43 g, 7.64 mmol) as described above for compound 10. …
Number of citations: 32 www.sciencedirect.com
EGA Notaras, NT Lucas, MG Humphrey… - …, 2003 - ACS Publications
… alkyne 2-bromo-5-(trimethylsilylethynyl)thiophene (4), deprotection of which (employing tetra-n-butylammonium fluoride) gave the terminal alkyne 2-bromo-5-ethynylthiophene (5) in …
Number of citations: 36 pubs.acs.org
Y Miura - Magnetic Properties of Organic Materials, 2023 - api.taylorfrancis.com
… Palladium-catalyzed polycondensation of 2-bromo-5-ethynylthiophene 7 with a hindered phenolic group gave a regioregular π-conjugated poly(2,5-thienyleneethynelene), 8 […
Number of citations: 4 api.taylorfrancis.com
DK Tosh, A Janowsky, AJ Eshleman… - Journal of medicinal …, 2017 - ACS Publications
We have repurposed (N)-methanocarba adenosine derivatives (A 3 adenosine receptor (AR) agonists) to enhance radioligand binding allosterically at the human dopamine (DA) …
Number of citations: 15 pubs.acs.org
NPE Barry, PJ Sadler - Chemical Society Reviews, 2012 - pubs.rsc.org
This review describes how the incorporation of dicarba-closo-dodecarboranes into half-sandwich complexes of ruthenium, osmium, rhodium and iridium might lead to the development …
Number of citations: 129 pubs.rsc.org
A Ouach, J Vercouillie, E Bertrand, N Rodrigues… - European Journal of …, 2019 - Elsevier
… Compound 12 was obtained from 2-bromo-5-ethynylthiophene following the general procedure B and isolated as a white solid in a 42% yield. R f : 0.46 (CH 2 Cl 2 /MeOH 80/20 + NH 4 …
Number of citations: 7 www.sciencedirect.com
C Liu, X Yin, J Liu, C Gao, L Wang - Polymer Chemistry, 2020 - pubs.rsc.org
… The key intermediates 2-bromo-5-ethynylthiophene, (3,3′′′-dihexyl-[2,2′:5′,2′′:5′… 2-Bromo-5-ethynylthiophene (250 mg, 1.33 mmol), trans-[PtCl 2 (P(C 4 H 9 ) 3 ) 2 ] (402 mg, …
Number of citations: 3 pubs.rsc.org
DK Tosh, A Ciancetta, P Mannes, E Warnick… - ACS …, 2018 - ACS Publications
While screening off-target effects of rigid (N)-methanocarba-adenosine 5′-methylamides as A 3 adenosine receptor (AR) agonists, we discovered μM binding hits at the δ-opioid …
Number of citations: 9 pubs.acs.org
X Zhi-Wei, H Lei, Y Zhen-Zhou… - CHINESE …, 2011 - … CHEMICAL SOC C/O DEPT INT …
Number of citations: 0

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